molecular formula C10H11N3S B15242382 2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Katalognummer: B15242382
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: KNDALLDZORQLDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienyl-substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions to achieve maximum efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another heterocyclic compound with a similar fused ring system.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

    2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A derivative with a phenyl group instead of a thienyl group.

Uniqueness

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .

Eigenschaften

Molekularformel

C10H11N3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

2-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-3-9(14-6-1)8-7-10-11-4-2-5-13(10)12-8/h1,3,6-7,11H,2,4-5H2

InChI-Schlüssel

KNDALLDZORQLDY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=CC(=NN2C1)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.